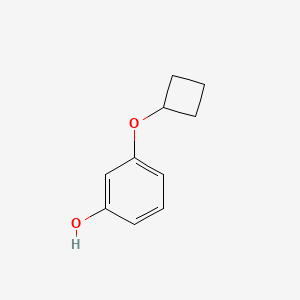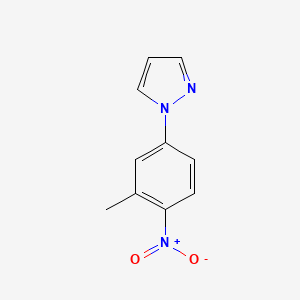
4-chloro-3-pyridin-3-ylaniline
概要
説明
4-Chloro-3-pyridin-3-ylaniline is an organic compound with the molecular formula C11H9ClN2 It is characterized by a pyridine ring substituted with a chlorine atom and an aniline group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-pyridin-3-ylaniline typically involves the reaction of 2-chloro-5-nitropyridine with aniline under specific conditions. The process can be summarized as follows:
Nitration: 2-chloropyridine is nitrated to form 2-chloro-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-5-aminopyridine.
Substitution: The amino group undergoes a substitution reaction with aniline to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. These methods are optimized for yield and cost-effectiveness.
化学反応の分析
Types of Reactions: 4-Chloro-3-pyridin-3-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-pyridin-3-ylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
4-Chloro-3-pyridin-3-ylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific pathways.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-3-pyridin-3-ylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine and pyridine groups play crucial roles in binding to these targets, influencing biological pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical processes.
類似化合物との比較
- 4-Chloro-2-pyridin-3-ylaniline
- 3-Chloro-4-pyridin-3-ylaniline
- 4-Bromo-3-pyridin-3-ylaniline
Comparison: 4-Chloro-3-pyridin-3-ylaniline is unique due to the specific positioning of the chlorine and aniline groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
特性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
4-chloro-3-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9ClN2/c12-11-4-3-9(13)6-10(11)8-2-1-5-14-7-8/h1-7H,13H2 |
InChIキー |
ZECCDLLQKKWPCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B8621087.png)








![1,4,8,11-Tetraoxadispiro[4.1.4~7~.1~5~]dodecane](/img/structure/B8621148.png)



